molecular formula C12H10BrClN2O B5871083 1-(5-bromo-2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole

1-(5-bromo-2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B5871083
M. Wt: 313.58 g/mol
InChI Key: MZYNANVVRSLUAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole, also known as BRD-9424, is a small molecule inhibitor that has been extensively studied in scientific research. It has been found to have potential applications in the field of cancer research, as well as other areas of biomedical research.

Mechanism of Action

1-(5-bromo-2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole acts as a competitive inhibitor of BRD4, binding to the protein's bromodomain and preventing it from interacting with acetylated histones. This inhibition leads to changes in gene expression and cellular processes that are relevant to cancer and other diseases.
Biochemical and Physiological Effects:
1-(5-bromo-2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. It has also been shown to have anti-inflammatory effects in vitro and in vivo, which could have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(5-bromo-2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole in lab experiments is its specificity for BRD4. This allows researchers to study the effects of inhibiting this specific protein, without affecting other cellular processes. However, one limitation of using 1-(5-bromo-2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole is its relatively low potency compared to other BRD4 inhibitors. This can make it more difficult to achieve the desired effects in some experiments.

Future Directions

There are several future directions for research involving 1-(5-bromo-2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole. One area of interest is the development of more potent analogs of the compound, which could have increased efficacy in preclinical models. Another area of interest is the identification of biomarkers that could be used to predict response to 1-(5-bromo-2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole treatment in cancer patients. Finally, there is potential for the use of 1-(5-bromo-2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole in combination with other cancer therapies, to enhance their efficacy and reduce the risk of resistance.

Synthesis Methods

The synthesis of 1-(5-bromo-2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been described in detail in several scientific publications. It involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 3,5-dimethylpyrazole in the presence of a base, followed by purification through column chromatography. The purity and identity of the compound can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-(5-bromo-2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to have promising effects in various scientific research applications. It has been found to inhibit the activity of a specific protein called BRD4, which is involved in the regulation of gene expression. This inhibition can lead to changes in cellular processes that are relevant to cancer and other diseases. 1-(5-bromo-2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been studied in vitro and in vivo, and has shown efficacy in preclinical models of cancer.

properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O/c1-7-5-8(2)16(15-7)12(17)10-6-9(13)3-4-11(10)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYNANVVRSLUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=CC(=C2)Br)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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